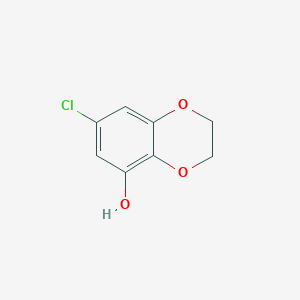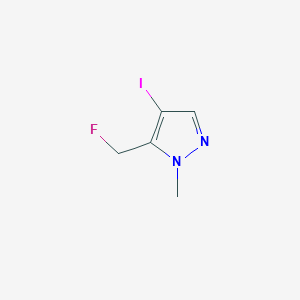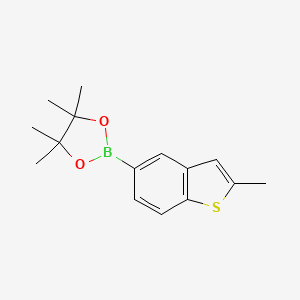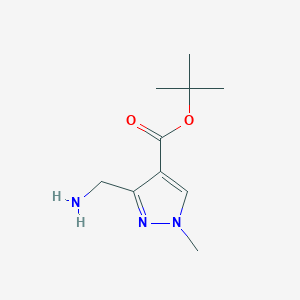
7-chloro-2,3-dihydro-1,4-benzodioxin-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-2,3-dihydro-1,4-benzodioxin-5-ol, also known as 7-Chloro-2,3-dihydro-1,4-benzodioxin, is a synthetic compound that has been studied for its potential applications in medicine and laboratory experiments. 7-Chloro-2,3-dihydro-1,4-benzodioxin-5-ol has a range of biochemical and physiological effects, and it has become an important research topic in the scientific community.
Applications De Recherche Scientifique
7-chloro-2,3-dihydro-1,4-benzodioxin-5-ol-dihydro-1,4-benzodioxin-5-ol has been studied for its potential applications in medicine and laboratory experiments. In particular, 7-chloro-2,3-dihydro-1,4-benzodioxin-5-ol-dihydro-1,4-benzodioxin-5-ol has been studied for its potential as an anti-inflammatory agent and as an anti-cancer agent. In addition, 7-chloro-2,3-dihydro-1,4-benzodioxin-5-ol-dihydro-1,4-benzodioxin-5-ol has been studied for its potential as a therapeutic agent for various diseases and disorders, including Parkinson's disease, Alzheimer's disease, and multiple sclerosis.
Mécanisme D'action
7-chloro-2,3-dihydro-1,4-benzodioxin-5-ol-dihydro-1,4-benzodioxin-5-ol has been found to interact with multiple targets in the body, including the NF-κB pathway, the ERK pathway, and the PI3K/AKT pathway. It has been found to inhibit the activity of NF-κB, which is involved in the regulation of inflammatory responses, as well as the activity of ERK, which is involved in the regulation of cell proliferation and survival. In addition, 7-chloro-2,3-dihydro-1,4-benzodioxin-5-ol-dihydro-1,4-benzodioxin-5-ol has been found to inhibit the activity of PI3K/AKT, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
7-chloro-2,3-dihydro-1,4-benzodioxin-5-ol-dihydro-1,4-benzodioxin-5-ol has been found to have a range of biochemical and physiological effects. It has been found to reduce inflammation and inhibit the growth of cancer cells. In addition, 7-chloro-2,3-dihydro-1,4-benzodioxin-5-ol-dihydro-1,4-benzodioxin-5-ol has been found to reduce the levels of pro-inflammatory cytokines and to induce apoptosis in cancer cells. It has also been found to reduce the levels of amyloid-β, a protein involved in the pathogenesis of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
7-chloro-2,3-dihydro-1,4-benzodioxin-5-ol-dihydro-1,4-benzodioxin-5-ol has several advantages for laboratory experiments. It is readily available and can be synthesized in the laboratory. In addition, it is relatively stable and has a low toxicity. However, 7-chloro-2,3-dihydro-1,4-benzodioxin-5-ol-dihydro-1,4-benzodioxin-5-ol has several limitations for laboratory experiments. It has a short half-life, which makes it difficult to use in long-term experiments. In addition, it is not very soluble in water, which can make it difficult to use in aqueous solutions.
Orientations Futures
There are several potential future directions for 7-chloro-2,3-dihydro-1,4-benzodioxin-5-ol-dihydro-1,4-benzodioxin-5-ol. One potential direction is the development of more effective and selective inhibitors of NF-κB, ERK, and PI3K/AKT pathways. In addition, 7-chloro-2,3-dihydro-1,4-benzodioxin-5-ol-dihydro-1,4-benzodioxin-5-ol could be further studied for its potential as an anti-inflammatory agent and as an anti-cancer agent. Another potential direction is the development of more effective and selective delivery systems for 7-chloro-2,3-dihydro-1,4-benzodioxin-5-ol-dihydro-1,4-benzodioxin-5-ol, which could improve its therapeutic efficacy. Finally, the combination of 7-chloro-2,3-dihydro-1,4-benzodioxin-5-ol-dihydro-1,4-benzodioxin-5-ol with other compounds could be explored, as this could potentially lead to the development of more effective treatments for various diseases and disorders.
Méthodes De Synthèse
7-chloro-2,3-dihydro-1,4-benzodioxin-5-ol-dihydro-1,4-benzodioxin-5-ol can be synthesized through a two-step process. The first step involves the reaction of 7-chloro-2,3-dihydro-1,4-benzodioxin-5-ol with a base, such as sodium hydroxide, to produce a salt. The second step involves the reaction of the salt with a reducing agent, such as sodium borohydride, to produce 7-chloro-2,3-dihydro-1,4-benzodioxin-5-ol.
Propriétés
IUPAC Name |
7-chloro-2,3-dihydro-1,4-benzodioxin-5-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c9-5-3-6(10)8-7(4-5)11-1-2-12-8/h3-4,10H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFVOQQFUJMVTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2O1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2,3-dihydro-1,4-benzodioxin-5-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl fluoride](/img/structure/B6601087.png)




![rac-tert-butyl (1R,5R)-1-formyl-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B6601133.png)
![(1R,5S,7S)-7-(4-fluorophenyl)-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one](/img/structure/B6601139.png)
![tert-butyl (2R)-2-[(fluorosulfonyl)methyl]morpholine-4-carboxylate](/img/structure/B6601143.png)




